molecular formula C11H17FO B13895527 [(5S,7R)-3-fluoro-1-adamantyl]methanol

[(5S,7R)-3-fluoro-1-adamantyl]methanol

Cat. No.: B13895527
M. Wt: 184.25 g/mol
InChI Key: HSPPHIJMDJLXOW-IXBNRNDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5S,7R)-3-fluoro-1-adamantyl]methanol is a compound that belongs to the adamantane family, characterized by its unique cage-like structure

Preparation Methods

The synthesis of [(5S,7R)-3-fluoro-1-adamantyl]methanol typically involves radical functionalization methods. These methods utilize carbocation or radical intermediates that exhibit unique stability and reactivity compared to simple hydrocarbon derivatives . The preparation process often includes the use of specific reagents and conditions to achieve the desired functionalization of the adamantane core.

Chemical Reactions Analysis

[(5S,7R)-3-fluoro-1-adamantyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[(5S,7R)-3-fluoro-1-adamantyl]methanol has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the development of advanced materials .

Mechanism of Action

The mechanism of action of [(5S,7R)-3-fluoro-1-adamantyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and undergo specific chemical transformations.

Comparison with Similar Compounds

[(5S,7R)-3-fluoro-1-adamantyl]methanol can be compared with other adamantane derivatives, such as 1-adamantanol and 3-fluoro-1-adamantanol. These compounds share similar structural features but differ in their functional groups and reactivity. The unique properties of this compound make it a valuable compound for specific applications .

Properties

Molecular Formula

C11H17FO

Molecular Weight

184.25 g/mol

IUPAC Name

[(5S,7R)-3-fluoro-1-adamantyl]methanol

InChI

InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2/t8-,9+,10?,11?

InChI Key

HSPPHIJMDJLXOW-IXBNRNDTSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)F)CO

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.